N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-4-(1H-pyrrol-1-yl)benzamide
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Overview
Description
N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-4-(1H-pyrrol-1-yl)benzamide is a synthetic compound that belongs to the class of benzoxazepines. It's primarily known for its potential therapeutic applications in treating various medical conditions due to its complex structure and bioactive properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound generally involves multiple steps, starting from the basic aromatic compounds. The process typically includes:
Formation of the Benzoxazepine Ring: : Starting from a substituted benzene derivative, the oxazepine ring can be synthesized through a series of reactions, including nitration, reduction, and cyclization.
Formation of the Pyrrol Derivative: : The pyrrol group is introduced through a substitution reaction with an appropriate pyrrol precursor.
Final Assembly: : The final step involves the coupling of the chlorinated benzoxazepine with the pyrrol derivative through an amidation reaction to form the desired compound.
Industrial Production Methods
Industrial production of N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-4-(1H-pyrrol-1-yl)benzamide would involve scaling up the laboratory synthesis using optimized conditions to maximize yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS) are used for quality control.
Chemical Reactions Analysis
Types of Reactions
This compound undergoes several types of chemical reactions, including:
Oxidation: : The oxidation of the pyrrol ring can be achieved using oxidizing agents like potassium permanganate.
Reduction: : The ketone group within the oxazepine ring can be reduced to a hydroxyl group using reducing agents such as sodium borohydride.
Substitution: : The benzene ring can undergo electrophilic and nucleophilic substitution reactions to introduce different substituents.
Common Reagents and Conditions
Oxidation: : Potassium permanganate in basic medium.
Reduction: : Sodium borohydride in methanol.
Substitution: : Electrophiles like alkyl halides for nucleophilic substitution.
Major Products Formed
Oxidation: : Forms hydroxylated derivatives.
Reduction: : Yields hydroxylated oxazepine derivatives.
Substitution: : Produces substituted benzene derivatives.
Scientific Research Applications
Chemistry
Synthetic Intermediate: : Used in the synthesis of more complex molecules.
Reaction Mechanism Studies: : Helps in understanding the reaction pathways and kinetics.
Biology
Enzyme Inhibition Studies: : Used to study enzyme inhibition due to its interaction with specific enzyme sites.
Medicine
Therapeutic Potential: : Explored for its potential use in treating neurodegenerative diseases and certain types of cancer.
Drug Development: : Acts as a lead compound in the development of new pharmaceuticals.
Industry
Pharmaceutical Manufacturing: : Used in the production of active pharmaceutical ingredients (APIs).
Mechanism of Action
N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-4-(1H-pyrrol-1-yl)benzamide exerts its effects by interacting with specific molecular targets, such as enzyme active sites or receptor proteins. Its mechanism involves binding to these targets and modulating their activity, thereby influencing various biochemical pathways. The oxazepine ring structure is particularly significant in its ability to interact with biological macromolecules.
Comparison with Similar Compounds
Similar Compounds
N-(2-(3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-4-benzamide
N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-4-aminobenzamide
N-(2-(7-bromo-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-4-(1H-pyrrol-1-yl)benzamide
Uniqueness
This compound stands out due to the presence of the chloro group at a specific position, which imparts unique electronic and steric properties. These properties significantly influence its reactivity and interactions with biological targets, making it particularly useful in therapeutic applications.
Conclusion
N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-4-(1H-pyrrol-1-yl)benzamide is a fascinating compound with diverse applications in science and industry. Its unique structure and reactivity make it a valuable subject of study in various fields, from synthetic chemistry to medical research. Whether exploring its chemical reactions or harnessing its therapeutic potential, this compound continues to capture the interest of researchers worldwide.
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Properties
IUPAC Name |
N-[2-(7-chloro-3-oxo-5H-1,4-benzoxazepin-4-yl)ethyl]-4-pyrrol-1-ylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20ClN3O3/c23-18-5-8-20-17(13-18)14-26(21(27)15-29-20)12-9-24-22(28)16-3-6-19(7-4-16)25-10-1-2-11-25/h1-8,10-11,13H,9,12,14-15H2,(H,24,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YQQBUCZTMGDTTI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C=CC(=C2)Cl)OCC(=O)N1CCNC(=O)C3=CC=C(C=C3)N4C=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20ClN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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